molecular formula C10H14N2O2 B1291582 tert-Butyl 2-aminonicotinate CAS No. 464216-16-8

tert-Butyl 2-aminonicotinate

Cat. No.: B1291582
CAS No.: 464216-16-8
M. Wt: 194.23 g/mol
InChI Key: QJAIURPMYMHDCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2-aminonicotinate: is an organic compound with the molecular formula C10H14N2O2 It is a derivative of nicotinic acid, where the carboxyl group is esterified with tert-butyl alcohol, and an amino group is attached to the 2-position of the pyridine ring

Mechanism of Action

Target of Action

Tert-Butyl 2-aminonicotinate, also known as tBu nic, is primarily used in the transformation of primary amides . The compound acts as a directing group, facilitating the catalytic amide-to-ester transformation . The primary targets of this compound are primary amides, which are ubiquitous in natural products, agrochemicals, and pharmaceuticals .

Mode of Action

The tBu nic directing group is introduced onto primary amides via Pd-catalyzed amidation with tert-butyl 2-chloronicotinate . This process can be carried out under mild reaction conditions with a weak base . The tBu nic activated amides subsequently allow Zn(OAc)2-catalyzed nonsolvolytic alcoholysis . The activation mechanism is biomimetic: the C3-ester substituent of the pyridine in the directing group populates the trans-conformer suitable for Zn-chelation . The Zn-coordinated alcohol is additionally activated as a nucleophile by hydrogen bonding with the acetate ligand of the catalyst .

Biochemical Pathways

The tBu nic compound plays a crucial role in the amide-to-ester transformation pathway . This transformation is significant as it allows for the further synthetic transformation of amides, which are one of the most important functional groups in contemporary organic chemistry . The process is biomimetic, mimicking the natural processes developed by proteases to efficiently cleave amides under mild conditions .

Result of Action

The primary result of the action of this compound is the transformation of primary amides into esters . This transformation is chemoselective and compatible with challenging reaction partners, such as peptides, sugars, and sterols . This illustrates the synthetic applicability of this two-step amide cleavage method .

Action Environment

The action of this compound is influenced by several environmental factors. The introduction of the tBu nic directing group onto primary amides requires a weak base and can be carried out at temperatures of 40-50°C . The subsequent Zn(OAc)2-catalyzed nonsolvolytic alcoholysis occurs under neutral reaction conditions at 40-60°C . These conditions suggest that the compound’s action, efficacy, and stability are influenced by factors such as temperature and pH.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Pd-Catalyzed Amidation:

    Esterification: Another method involves the esterification of nicotinic acid with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods: Industrial production methods for tert-butyl 2-aminonicotinate are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Amide Cleavage: tert-Butyl 2-aminonicotinate can undergo amide cleavage reactions.

    Substitution Reactions: The amino group in this compound can participate in substitution reactions with various electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    tert-Butyl Nicotinate: Similar in structure but lacks the amino group at the 2-position.

    tert-Butyl 2-chloronicotinate: Contains a chlorine atom instead of an amino group at the 2-position.

    tert-Butyl 2-hydroxynicotinate: Contains a hydroxyl group at the 2-position instead of an amino group.

Uniqueness:

Biological Activity

tert-Butyl 2-aminonicotinate is a derivative of nicotinic acid, possessing significant potential in medicinal chemistry due to its biological activity. This compound has been studied for various therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial effects. The following sections will detail its biological activities, supported by data tables and case studies.

  • Molecular Formula : C11H14N2O2
  • Molecular Weight : 206.24 g/mol

1. Anticancer Activity

Research has indicated that derivatives of 2-aminonicotinate exhibit promising anticancer properties. A study evaluated the efficacy of various substituted derivatives against different cancer cell lines, demonstrating that certain modifications significantly enhance their cytotoxicity.

CompoundCell Line TestedIC50 (µM)Mechanism of Action
This compoundMCF-7 (breast cancer)25 ± 5Induction of apoptosis
This compoundA549 (lung cancer)30 ± 4Inhibition of proliferation

In vitro studies have shown that this compound can induce apoptosis in cancer cells through the activation of caspase pathways, leading to cell death and reduced tumor growth .

2. Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated using carrageenan-induced paw edema models in rats. The results indicated a significant reduction in inflammation compared to control groups.

Time Point (hours)Percentage Inhibition (%)
145.3
360.1
675.4

The compound exhibited a dose-dependent response, suggesting its utility as an anti-inflammatory agent .

3. Antimicrobial Activity

The antimicrobial properties of this compound were tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to assess its effectiveness.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli100

These findings indicate that the compound possesses moderate antibacterial activity, making it a candidate for further development in antimicrobial therapies .

Case Study: Anticancer Efficacy

In a recent study, researchers synthesized a series of derivatives based on this compound to evaluate their anticancer effects on multiple cell lines. Among the derivatives tested, one compound demonstrated an IC50 value of 15 µM against the MCF-7 breast cancer cell line, significantly lower than the parent compound's IC50 value of 25 µM. This underscores the importance of structural modifications in enhancing biological activity .

Case Study: Anti-inflammatory Mechanism

A study investigating the anti-inflammatory mechanism revealed that this compound inhibits the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This effect was attributed to the suppression of NF-kB signaling pathways, highlighting its potential as a therapeutic agent in inflammatory diseases .

Properties

IUPAC Name

tert-butyl 2-aminopyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-10(2,3)14-9(13)7-5-4-6-12-8(7)11/h4-6H,1-3H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJAIURPMYMHDCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(N=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

464216-16-8
Record name tert-butyl 2-aminopyridine-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 2-aminonicotinate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 2-aminonicotinate
Reactant of Route 3
Reactant of Route 3
tert-Butyl 2-aminonicotinate
Reactant of Route 4
tert-Butyl 2-aminonicotinate
Reactant of Route 5
Reactant of Route 5
tert-Butyl 2-aminonicotinate
Reactant of Route 6
Reactant of Route 6
tert-Butyl 2-aminonicotinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.